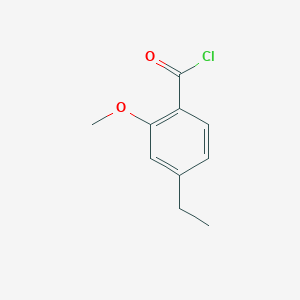

4-Ethyl-2-methoxybenzoyl chloride

Description

4-Ethyl-2-methoxybenzoyl chloride (C₁₀H₁₁ClO₂; calculated molecular weight: 198.66 g/mol) is a substituted benzoyl chloride featuring an ethyl group at the para position (C4) and a methoxy group at the ortho position (C2) relative to the carbonyl chloride functional group. Benzoyl chlorides are widely utilized as acylating agents in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity.

Properties

CAS No. |

213138-43-3 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-ethyl-2-methoxybenzoyl chloride |

InChI |

InChI=1S/C10H11ClO2/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3 |

InChI Key |

UWAJIHJAKIDSCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methoxybenzoyl chloride typically involves the chlorination of 4-ethyl-2-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include refluxing the benzoic acid derivative with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

C10H12O3+SOCl2→C10H11ClO2+SO2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of thionyl chloride to a stirred solution of 4-ethyl-2-methoxybenzoic acid under controlled temperature and pressure conditions. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: Reacts with water to form 4-ethyl-2-methoxybenzoic acid and hydrochloric acid.

Reduction: Can be reduced to 4-ethyl-2-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Amines: Reaction with primary or secondary amines in the presence of a base like triethylamine to form amides.

Alcohols: Reaction with alcohols in the presence of a base to form esters.

Water: Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Major Products:

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

Carboxylic Acid: Formed from hydrolysis.

Scientific Research Applications

4-Ethyl-2-methoxybenzoyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methoxybenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include amines, alcohols, and thiols, which are common functional groups in organic and biological molecules. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.

Comparison with Similar Compounds

Key Observations:

- Steric Hindrance: The ethyl group at C4 introduces greater steric bulk than methyl (e.g., in 2-Methylbenzoyl chloride), which could further slow reaction kinetics .

- Molecular Weight : Compounds with ethoxy/ethyl groups (e.g., 5-Ethoxy-3-ethyl-2-methoxybenzoyl chloride) exhibit higher molecular weights, aligning with increased substituent complexity .

Research Findings and Limitations

- Limitations: Direct experimental data for this compound are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.